Fmoc-5-amino-2-methoxybenzoic acid

Description

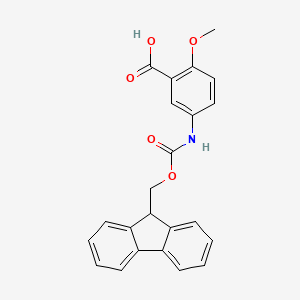

Structure

3D Structure

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFSQXIWQGECQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165073-03-0 | |

| Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-5-amino-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-5-amino-2-methoxybenzoic acid is a specialized chemical building block integral to modern synthetic chemistry, particularly within the realms of peptide synthesis and drug discovery. Its unique trifunctional structure—comprising a base-labile Fmoc-protected amine, an activatable carboxylic acid, and an electron-donating methoxy group—offers a distinct combination of reactivity and stability. This guide provides a comprehensive overview of its physicochemical properties, core chemical principles, and field-proven applications. Detailed, step-by-step protocols for its use in solid-phase synthesis are provided, underpinned by an explanation of the chemical causality behind each procedural step. The objective is to equip researchers with the technical knowledge to effectively leverage this versatile molecule in complex synthetic workflows, thereby optimizing yields and purities in the creation of novel peptides and pharmaceutical compounds.[1]

Introduction: A Versatile Scaffold for Chemical Synthesis

Nα-Fmoc-5-amino-2-methoxybenzoic acid is an aromatic amino acid derivative that has found a niche but critical role in synthetic organic chemistry. At its core, it is a bifunctional linker molecule whose reactivity is precisely controlled by the strategic placement of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] This design makes it exceptionally well-suited for Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for producing synthetic peptides for research and therapeutic applications.[2]

The molecule's utility stems from three key features:

-

The Fmoc Group: Provides robust protection for the amino functionality, yet it is readily and cleanly removed under mild basic conditions (e.g., piperidine in DMF), ensuring orthogonality with acid-labile side-chain protecting groups (like Boc or tBu).[3][4]

-

The Carboxylic Acid Group: Serves as the primary point of attachment, allowing the molecule to be coupled to amino-functionalized solid supports (resins) or to the N-terminus of a growing peptide chain through standard activation methods.

-

The Benzene Ring System: The methoxy and amino substituents on the aromatic ring influence the molecule's electronic properties, solubility, and conformational rigidity, which can be exploited in the design of peptidomimetics and other complex molecular architectures.[1][5]

This guide will delve into the technical specifics of this compound, transitioning from its fundamental properties to its practical, high-level applications.

Physicochemical and Structural Properties

A clear understanding of the physical and chemical characteristics of this compound is paramount for its successful application in synthesis, including accurate reagent measurements, solvent selection, and reaction condition optimization.

Structural Diagram

Caption: Chemical Structure of this compound.

Core Properties Table

| Property | Value | Source(s) |

| CAS Number | 165073-03-3 | [1][6] |

| Molecular Formula | C₂₃H₁₉NO₅ | [1][7][8] |

| Molecular Weight | 389.40 g/mol | [1][7] |

| Appearance | Slightly yellow powder / solid | [1] |

| Melting Point | 195-199 °C (decomposes) | [1] |

| Purity | ≥98-99% (typical) | [1][9] |

| Storage Conditions | Store at -20°C or 0-8°C for long-term stability | [1][7] |

| Solubility | Soluble in DMF, DCM; limited solubility in alcohols | Inferred from common use |

Core Chemistry & Mechanistic Principles

The utility of this compound is defined by the predictable and selective reactions of its functional groups. A mastery of these mechanisms is essential for troubleshooting and optimizing synthetic protocols.

The Role of the Fmoc Protecting Group

The Fmoc group is the cornerstone of the molecule's application in modern SPPS.[2] Its primary function is to "mask" the nucleophilic amino group, preventing it from engaging in unwanted side reactions during the activation and coupling of the carboxylic acid.

Mechanism of Deprotection: The lability of the Fmoc group to bases is its defining feature. The process is initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][11]

-

Proton Abstraction: The piperidine base abstracts the acidic proton on the fluorenyl ring system's C9 position.

-

β-Elimination: This abstraction initiates a β-elimination reaction, leading to the cleavage of the C-O bond of the carbamate.

-

Release and Byproduct Formation: The process releases the free amine and generates dibenzofulvene (DBF) as a byproduct. The DBF molecule is subsequently scavenged by piperidine to form a stable adduct, preventing it from causing side reactions with other nucleophiles in the system.[3]

Caption: General workflow for coupling the title compound in SPPS.

Protocol 1: Coupling to an Amino-Functionalized Resin

This protocol describes the attachment of this compound to a resin like Rink Amide, which possesses a free primary amine.

Materials:

-

Rink Amide resin (or other amino-functionalized resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling (Critical for Reactivity):

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into the synthesis vessel.

-

Add DMF (approx. 10 mL/g of resin) and gently agitate for 30-60 minutes.

-

Causality: This step is essential. It swells the polymer matrix, making the reactive amine sites deep within the resin beads accessible to the reagents. Inadequate swelling is a primary cause of low loading efficiency.

-

Drain the DMF.

-

-

Preparation of Activation Solution:

-

In a separate vial, dissolve this compound (4.5 eq. relative to resin capacity) and Oxyma (4.5 eq.) in DMF.

-

Add DIC (4.5 eq.) to this solution and mix for 1-2 minutes.

-

Causality: Using an excess of reagents (typically 3-5 equivalents) drives the reaction to completion, ensuring that nearly all available amine sites on the resin are coupled. Pre-activation for a short period ensures the active ester is formed before addition to the resin.

-

-

Coupling Reaction:

-

Add the activation solution to the swollen, drained resin.

-

Agitate the mixture at room temperature for 40-60 minutes. Heating to 55°C can be employed for difficult couplings. [10] * Causality: Continuous agitation ensures homogenous mixing and prevents the resin from settling, maximizing contact between the activated acid and the resin-bound amines.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL/g). This removes excess reagents and the diisopropylurea (DIU) byproduct from the DIC.

-

Causality: Meticulous washing is non-negotiable. Residual unreacted reagents or byproducts will interfere with subsequent synthetic steps and complicate final product purification.

-

-

Confirmation of Coupling (Optional but Recommended):

-

A qualitative Kaiser test can be performed on a small sample of beads. A negative result (beads remain yellow/colorless) indicates the successful consumption of primary amines and thus, a complete coupling reaction. [4]

-

Protocol 2: Fmoc-Group Deprotection

This protocol removes the Fmoc group, exposing the primary amine for the next coupling cycle.

Materials:

-

Fmoc-loaded resin from the previous step

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Prepare Deprotection Reagent:

-

Prepare a fresh solution of 20% (v/v) piperidine in DMF.

-

Causality: The reagent should be prepared fresh as piperidine can degrade over time.

-

-

Deprotection Reaction:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the piperidine solution and agitate for a further 7-8 minutes. [10] * Causality: A two-step deprotection is highly effective. The first short treatment removes the bulk of the Fmoc groups and the DBF-adduct, while the second, longer treatment ensures the complete deprotection of any remaining or sterically hindered groups.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with DMF (5-7 x 10 mL/g) to completely remove all traces of piperidine and the DBF-adduct.

-

Causality: Residual piperidine is basic and will neutralize the carboxylic acid in the next coupling step, completely inhibiting the reaction. This is one of the most common failure points in SPPS; thorough washing is critical for success.

-

The resin is now deprotected and ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Conclusion

This compound stands as a testament to the power of rational molecular design in synthetic chemistry. While its applications are specialized, its unique structural attributes provide researchers with a powerful tool to introduce conformational constraints, enhance molecular stability, and create novel chemical entities with tailored properties. Its successful implementation hinges on a solid understanding of the underlying principles of Fmoc chemistry and solid-phase synthesis—from the critical importance of resin swelling to the non-negotiable necessity of thorough washing after coupling and deprotection. By adhering to the validated protocols and understanding the causality behind each step, scientists can confidently integrate this versatile building block into their synthetic strategies to advance the frontiers of peptide science and drug discovery.

References

-

J&K Scientific. This compound | 165073-03-3. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

CP Lab Safety. This compound, 98% Purity, C23H19NO5, 1 gram. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(4), 298-310. [Link]

-

National Institutes of Health (NIH). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

-

National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. usbio.net [usbio.net]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. rsc.org [rsc.org]

- 11. chem.uci.edu [chem.uci.edu]

Fmoc-5-amino-2-methoxybenzoic acid structure and synthesis.

An In-Depth Technical Guide to Fmoc-5-amino-2-methoxybenzoic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a specialized chemical building block integral to advancements in medicinal chemistry and biochemistry.[1] As a derivative of benzoic acid, it incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a feature that makes it exceptionally valuable in the nuanced field of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its unique architecture, which also includes a methoxy group to improve solubility and reactivity, allows for the creation of complex bioactive peptides and peptidomimetics.[1][4]

This guide serves as a technical resource for researchers and drug development professionals, offering a deep dive into the molecule's structure, a validated synthesis pathway, and its critical applications. The content herein synthesizes established chemical principles with practical, field-proven insights to facilitate its effective use in a laboratory setting.

Molecular Structure and Physicochemical Properties

The functionality of this compound is derived directly from its distinct structural components:

-

The Fmoc Group: This large, aromatic carbamate is the cornerstone of its utility in peptide synthesis. It provides robust protection for the amino group under the acidic conditions typically used to remove other protecting groups (like Boc), yet it can be cleanly and rapidly cleaved under mild basic conditions, most commonly with piperidine.[3][5] This "orthogonal" stability is fundamental to modern Fmoc-based SPPS strategies.[5][6]

-

The Benzoic Acid Core: The carboxylic acid function on the aromatic ring provides the reactive site for coupling reactions, allowing it to be incorporated into a growing peptide chain or attached to other molecules.

-

The Methoxy Group (-OCH₃): Positioned ortho to the carboxylic acid, this electron-donating group enhances the molecule's solubility in organic solvents commonly used in synthesis and can modulate the reactivity of the adjacent carboxyl group.[1][4]

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 165073-03-3 | [1] |

| Molecular Formula | C₂₃H₁₉NO₅ | [1] |

| Molecular Weight | 389.41 g/mol | [1] |

| Appearance | Slightly yellow powder | [1] |

| Melting Point | 195-199 °C (decomposes) | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | Store at 0-8°C, protect from moisture | [1] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a two-stage process that begins with the preparation of the core scaffold, 5-amino-2-methoxybenzoic acid, followed by the protection of its amino group with an Fmoc reagent.

Caption: Overall synthesis workflow for this compound.

Part 1: Synthesis of 5-Amino-2-methoxybenzoic Acid (Precursor)

The most direct and efficient method for preparing the precursor is through the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. This reaction selectively reduces the nitro group to an amine without affecting the carboxylic acid or the aromatic ring.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction under mild conditions.[7]

-

Hydrogen Source: Molecular hydrogen (H₂) delivered from a balloon is a safe and effective reducing agent for this scale of reaction.

-

Solvent: Tetrahydrofuran (THF) is used as it readily dissolves the starting material and is inert under the reaction conditions.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in THF.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 1-2% by weight of the starting material).

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

-

Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-methoxybenzoic acid as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.[7]

Part 2: Fmoc Protection of 5-Amino-2-methoxybenzoic Acid

The final step involves attaching the Fmoc group to the primary amine of the precursor. The Schotten-Baumann reaction condition, using Fmoc-Cl in a biphasic aqueous-organic system with a mild base, is a classic and reliable method.[6]

Causality Behind Experimental Choices:

-

Fmoc Reagent: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a highly reactive reagent for this transformation. Alternatively, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) can be used, which is more stable and often preferred for its ease of handling.[6]

-

Base: Sodium bicarbonate (NaHCO₃) is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It is mild enough to not hydrolyze the Fmoc-Cl or the resulting carbamate product.[6]

-

Solvent System: A mixture of an organic solvent (like dioxane or acetone) and water ensures that both the amine precursor and the Fmoc-Cl reagent are sufficiently soluble for the reaction to proceed efficiently at the interface.

Step-by-Step Protocol:

-

Dissolution: Suspend 5-amino-2-methoxybenzoic acid (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and dioxane (or acetone) in a flask.

-

Cooling: Cool the mixture to 0°C in an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise to the stirred suspension over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting amine.

-

Work-up: Once the reaction is complete, acidify the mixture with 1M HCl to a pH of ~2. This protonates the carboxylic acid and precipitates the product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove salts, and then with a non-polar solvent like hexane to remove any unreacted Fmoc-Cl or byproducts.

-

Drying: Dry the resulting white or slightly yellow solid under vacuum to yield the final product, this compound.

Core Applications in Research and Development

The unique properties of this compound make it a valuable tool in several advanced scientific fields.

Solid-Phase Peptide Synthesis (SPPS)

The primary application is in SPPS, where it serves as a non-natural building block to create peptides with modified structures and functions.[1][2] The Fmoc group's acid stability and base lability are the cornerstones of its utility.[5]

-

Mechanism of Action: In a typical SPPS cycle, the peptide is anchored to a solid resin support. The N-terminus of the growing peptide chain is protected by an Fmoc group. To add the next amino acid, the Fmoc group is removed with a 20% solution of piperidine in DMF.[3][5] This deprotection is a β-elimination reaction that is rapid and clean.[5] The newly freed amine can then be coupled with the next Fmoc-protected amino acid. Because this compound is stable to the acidic conditions used for final cleavage from the resin (e.g., with trifluoroacetic acid, TFA), it remains intact within the final peptide sequence.[5][8]

Drug Development and Discovery

Incorporating this molecule into peptide-based drug candidates can significantly enhance their therapeutic properties.[1][2]

-

Enhanced Stability: The aromatic core can introduce conformational rigidity, making the resulting peptide less susceptible to enzymatic degradation in vivo.

-

Improved Bioavailability: The methoxy group and overall structure can modulate the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.[1]

Bioconjugation

The compound is also employed in bioconjugation, the process of linking biomolecules together.[1][2] It can act as a stable linker to attach peptides to other entities such as proteins, antibodies, or nanoparticles, which is a key strategy in developing targeted drug delivery systems and diagnostic tools.[2]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in peptide chemistry and pharmaceutical sciences. Its well-defined structure provides a reliable platform for SPPS, while its synthesis is achievable through robust and scalable chemical methods. By understanding the causality behind its synthesis and the mechanisms of its application, researchers can fully leverage this versatile building block to design and create novel molecules with significant therapeutic and diagnostic potential.

References

- J&K Scientific. This compound | 165073-03-3.

- Chem-Impex. This compound.

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

PubMed. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

Introduction: The Indispensable Role of the Fmoc Group in Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][2] Developed in the late 1970s by Eric Atherton and Bob Sheppard, the Fmoc group's utility lies in its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This orthogonality is the linchpin of Fmoc/tBu chemistry, enabling the selective deprotection of the N-terminal α-amino group of a growing peptide chain without disturbing the acid-labile protecting groups on amino acid side chains or the linkage to the solid support.[1][3][4]

This guide provides a comprehensive technical overview of the Fmoc protecting group, delving into its mechanism of action, detailed experimental protocols, quantitative data, and a discussion of common challenges and their solutions. The content is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical tool in peptide chemistry.

Core Principles of Fmoc Chemistry: A Tale of Acidity and Elimination

The efficacy of the Fmoc group hinges on a delicate balance of stability and lability. It remains robust under the acidic conditions often used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, yet it is readily cleaved by mild bases.[1][5] This selective cleavage is made possible by the chemical architecture of the fluorenyl ring system.

The key to the Fmoc group's base-lability is the acidity of the proton at the 9-position of the fluorene moiety.[1][6] The fluorenyl ring system, with its two benzene rings fused to a central five-membered ring, effectively stabilizes the resulting carbanion (the fluorenyl anion) upon deprotonation.[7] This stabilization is due to the aromaticity of the deprotonated system, which fulfills Hückel's rule.[7] The pKa of this proton is approximately 22.6 in DMSO, making it susceptible to abstraction by a suitable base.[6][8]

The Mechanism of Fmoc Deprotection: An E1cB Elimination Pathway

The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7][9] This process is typically carried out using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][10]

Step 1: Proton Abstraction

The reaction is initiated by the abstraction of the acidic proton from the C9 position of the fluorenyl group by a base, such as piperidine.[9][11] This results in the formation of a stabilized fluorenyl carbanion.[7]

Step 2: β-Elimination

The formation of the carbanion facilitates a β-elimination reaction. The unstable carbamate intermediate rapidly collapses, leading to the cleavage of the C-O bond and the release of the free N-terminal amine of the peptide. This step also generates a highly reactive electrophile, dibenzofulvene (DBF), and carbon dioxide.[7][9][12]

The Crucial Role of the Scavenger

The liberated dibenzofulvene is a reactive Michael acceptor and can undergo undesirable side reactions, such as polymerization or reaction with the newly deprotected amine.[7] Secondary amines like piperidine are particularly effective not only as the deprotection base but also as scavengers for the DBF byproduct.[7][13] Piperidine rapidly traps the DBF to form a stable and soluble adduct, driving the equilibrium of the deprotection reaction towards completion and preventing side reactions.[9][13]

Visualizing the Mechanism

The following diagram illustrates the E1cB mechanism of Fmoc deprotection by piperidine.

Caption: The E1cB mechanism of Fmoc deprotection.

Experimental Protocol: A Self-Validating System for Fmoc Deprotection

A robust and reliable protocol is essential for achieving complete and efficient Fmoc deprotection while minimizing side reactions. The following step-by-step methodology represents a field-proven approach for manual solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Solid-phase peptide synthesis (SPPS) reaction vessel with a frit

-

Inert gas (Nitrogen or Argon)

-

Shaker or rocker

Reagent Preparation:

-

Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh daily.[14]

Procedure:

-

Resin Swelling and Initial Wash:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

Wash the resin with DMF (3 times the resin volume) for 1 minute, then drain. Repeat this washing step 2-3 times to remove any residual reagents from the previous coupling step.[14]

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered.

-

Agitate the mixture for a specified time (typically 3-20 minutes) at room temperature.[10][14] The optimal time can be sequence-dependent. A common practice is a two-step deprotection: an initial short treatment (1-3 minutes) to release the bulk of the DBF-piperidine adduct, followed by a second, longer treatment (5-15 minutes) to ensure complete removal.

-

Drain the deprotection solution.

-

-

Thorough Washing:

-

Wash the resin thoroughly with DMF (5-7 times the resin volume) to completely remove residual piperidine and the DBF-piperidine adduct.[14] Each wash should be for at least 1 minute with agitation. Inadequate washing can lead to the neutralization of the subsequent activated amino acid, resulting in failed coupling.

-

-

Optional: Monitoring for Complete Deprotection:

-

To confirm the presence of a free primary amine, a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, can be performed on a small sample of resin beads.[14] A positive test (blue beads) indicates the presence of a free amine and successful deprotection.

-

Quantitative Data and Key Parameters

The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of the base, reaction time, and the specific amino acid sequence. The following table summarizes key quantitative data relevant to the Fmoc deprotection process.

| Parameter | Value | Significance |

| pKa of Fluorene C9-H | ~22.6 (in DMSO) | Indicates the acidity of the proton that is abstracted, making it susceptible to removal by a moderately strong base like piperidine.[6] |

| Typical Piperidine Concentration | 20% (v/v) in DMF | A widely used concentration that provides a good balance between rapid deprotection and minimizing side reactions.[5][13] |

| Deprotection Half-life (in 20% piperidine/DMF) | ~6 seconds | Demonstrates the rapid nature of the Fmoc cleavage under standard conditions.[5] |

| UV Monitoring Wavelength | ~301 nm | The DBF-piperidine adduct has a strong UV absorbance at this wavelength, allowing for real-time monitoring of the deprotection reaction.[13][15][16] |

The kinetics of Fmoc removal can be influenced by the amino acid sequence. Steric hindrance from bulky side chains or peptide aggregation can slow down the deprotection rate, sometimes necessitating longer reaction times or double deprotection cycles.[9][13]

Challenges and Field-Proven Solutions

While the Fmoc group is a powerful tool, its application is not without challenges. Understanding and mitigating potential side reactions is crucial for the successful synthesis of high-purity peptides.

1. Incomplete Deprotection:

-

Causality: Insufficient deprotection time, low piperidine concentration, or peptide aggregation can lead to incomplete removal of the Fmoc group.[13]

-

Consequence: Results in deletion sequences in the final peptide product.

-

Solution: Employing a double deprotection strategy, increasing the deprotection time, and using online UV monitoring to ensure the reaction goes to completion.[15][17]

2. Aspartimide Formation:

-

Causality: A base-catalyzed side reaction that is particularly problematic for sequences containing aspartic acid, especially when followed by glycine, serine, or asparagine.[18][19]

-

Consequence: Leads to the formation of a cyclic imide, which can then undergo nucleophilic attack by piperidine, resulting in the formation of piperidide adducts and β-aspartyl peptides.[18]

-

Solution: Using sterically hindered protecting groups for the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe) or employing milder deprotection conditions, for instance, using piperazine instead of piperidine, which has been shown to cause less side reaction.[18]

3. Diketopiperazine Formation:

-

Causality: An intramolecular cyclization reaction that can occur after the deprotection of the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin.[20] This is particularly prevalent when proline is the second amino acid.

-

Consequence: Truncation of the peptide chain.

-

Solution: Introducing the third amino acid as a pre-formed dipeptide (e.g., Fmoc-X-Pro-OH) can circumvent this issue.

4. Racemization:

-

Causality: Base-mediated racemization can be a concern, especially for C-terminal cysteine residues.[18]

-

Solution: The use of piperazine has been shown to cause less racemization of resin-bound C-terminal cysteine compared to piperidine.[18]

Alternatives to Piperidine

While piperidine is the most common reagent for Fmoc deprotection, its classification as a controlled substance in some regions and its potential to induce side reactions have prompted the investigation of alternatives.[21][22]

-

4-Methylpiperidine: This derivative has been shown to be fully equivalent to piperidine in terms of Fmoc removal efficiency and is not a controlled substance.[21][23]

-

Piperazine: A less nucleophilic and less basic alternative that can minimize base-induced side reactions like aspartimide formation and racemization.[18][24]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can be used for Fmoc deprotection, often in combination with a nucleophilic scavenger.[24]

Conclusion: A Versatile and Enduring Protecting Group

The Fmoc protecting group, through its elegant mechanism of base-catalyzed elimination, has become an indispensable tool in the synthesis of peptides. Its orthogonality to acid-labile protecting groups provides the foundation for the widely adopted Fmoc/tBu strategy in solid-phase peptide synthesis. A thorough understanding of its mechanism of action, coupled with optimized protocols and an awareness of potential side reactions, empowers researchers to harness the full potential of this versatile protecting group. As the field of peptide science continues to advance, the fundamental principles of Fmoc chemistry will undoubtedly remain a critical component of the synthetic chemist's toolkit.

References

-

Fluorene - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

Alternative to Piperidine in Fmoc Solid-Phase Synthesis | ACS Combinatorial Science. (2001). Retrieved January 4, 2026, from [Link]

-

Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. (2019). Retrieved January 4, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solid phase peptide synthesis: new resin and new protecting group. (2016). Retrieved January 4, 2026, from [Link]

-

Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port. (n.d.). Retrieved January 4, 2026, from [Link]

-

Peptide synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. (n.d.). Retrieved January 4, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis - PubMed - NIH. (2017). Retrieved January 4, 2026, from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (2018). Retrieved January 4, 2026, from [Link]

-

Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (2020). Retrieved January 4, 2026, from [Link]

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - Ovid. (1999). Retrieved January 4, 2026, from [Link]

-

Alternative to piperidine in Fmoc solid-phase synthesis. - Semantic Scholar. (2001). Retrieved January 4, 2026, from [Link]

-

[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed. (1993). Retrieved January 4, 2026, from [Link]

-

UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis - Activotec. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. (2025). Retrieved January 4, 2026, from [Link]

-

Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. (2025). Retrieved January 4, 2026, from [Link]

-

Fmoc Test Protocols and Methods - Springer Nature Experiments. (n.d.). Retrieved January 4, 2026, from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (2019). Retrieved January 4, 2026, from [Link]

-

Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). Retrieved January 4, 2026, from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2025). Retrieved January 4, 2026, from [Link]

-

In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). Retrieved January 4, 2026, from [Link]

-

Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fmoc and Bsmoc deprotection and its byproduct. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). Retrieved January 4, 2026, from [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). Retrieved January 4, 2026, from [Link]

-

Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

FLUORENE - Ataman Kimya. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) The acidity constant of fluorene-9-carboxylic acid in aqueous solution. Determination of the pKa of a sparingly soluble substance - ResearchGate. (2025). Retrieved January 4, 2026, from [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025). Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. biosynth.com [biosynth.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Fluorene - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 14. benchchem.com [benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]

- 24. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide on the Solubility and Stability of Fmoc-5-amino-2-methoxybenzoic Acid

Introduction: The Strategic Importance of Fmoc-5-amino-2-methoxybenzoic Acid in Advanced Peptide Synthesis

This compound is a critical building block in the field of peptide chemistry and drug discovery.[1][2] Its unique trifunctional structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine, a carboxylic acid, and a methoxy-substituted aromatic ring, offers medicinal chemists a versatile scaffold for constructing complex peptide architectures and novel peptidomimetics. The strategic placement of the methoxy group can influence the conformational properties of the resulting peptide, enhance binding affinity to biological targets, and improve pharmacokinetic profiles.[1][3]

This technical guide provides an in-depth analysis of two paramount physicochemical properties of this compound: its solubility in common organic solvents used in solid-phase peptide synthesis (SPPS) and its stability under various experimental conditions. A thorough understanding of these parameters is essential for optimizing peptide coupling efficiencies, minimizing impurity formation, and ensuring the synthesis of high-quality target molecules.

I. Solubility Profile: Navigating the Dissolution of a Key Building Block

The solubility of Fmoc-protected amino acids is a crucial factor for successful solid-phase peptide synthesis.[4] Inadequate dissolution can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.[4] this compound, with its extended aromatic system, presents unique solubility characteristics.

Qualitative Solubility and Solvent Selection

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | A standard and highly effective solvent for most Fmoc-amino acids due to its ability to solvate both the Fmoc group and the polar functionalities.[6][7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | Often used as a stronger alternative to DMF, particularly for dissolving larger or more aggregation-prone protected amino acids.[7][8] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Excellent | A powerful solvent capable of dissolving a wide range of organic molecules. Can be used as a co-solvent to enhance the solubility of difficult-to-dissolve compounds.[8] |

| Dichloromethane (DCM) | Chlorinated | Limited | Generally a poor solvent for Fmoc-amino acids due to its lower polarity. More commonly used in Boc-SPPS.[6][7] |

Factors Influencing Solubility and Mitigation Strategies

Several factors can impact the dissolution of this compound:

-

Solvent Quality: The purity of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine, which can compromise the integrity of the Fmoc group.[6]

-

Temperature: Gentle warming (e.g., to 37°C) can significantly improve the solubility of sparingly soluble Fmoc-amino acids.[8]

-

Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended solids.[8]

-

Co-solvents: For particularly challenging cases, the addition of a small percentage of a stronger solvent like DMSO to DMF can be effective.[8]

Experimental Protocol for Determining Solubility

To establish a quantitative measure of solubility for your specific application and solvent batches, the following protocol is recommended:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., 1 mL of DMF) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Isolation of Supernatant:

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

-

Quantification:

-

Evaporate the solvent from the supernatant under vacuum.

-

Accurately weigh the remaining solid to determine the mass of dissolved this compound.

-

Calculate the solubility in g/L or mol/L.

-

II. Stability Profile: Ensuring the Integrity of the Building Block

The stability of this compound is critical for its successful storage and application in peptide synthesis. Degradation can lead to the formation of impurities that are difficult to remove and can interfere with subsequent synthetic steps.

Chemical Stability and Degradation Pathways

The primary point of lability in this compound is the Fmoc protecting group.[]

-

Base-Mediated Deprotection: The Fmoc group is designed to be cleaved under mild basic conditions.[] The standard method for its removal in SPPS is treatment with a 20% solution of piperidine in DMF.[10] The mechanism involves a β-elimination reaction. It is crucial to avoid even trace amounts of basic contaminants during storage and handling to prevent premature deprotection.

-

Acid Stability: The Fmoc group is generally stable to acidic conditions, which is a key advantage of Fmoc-based SPPS, allowing for the use of acid-labile side-chain protecting groups.[][11]

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to the cleavage of the Fmoc group. For instance, cleavage has been observed in DMSO at 120°C.[11][12][13] The melting point is reported to be in the range of 195-199°C with decomposition.[1]

The following diagram illustrates the factors influencing the stability of this compound:

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store at 0-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

-

Light: Protect from light to prevent potential photochemical degradation.

When preparing solutions for synthesis, it is advisable to use them promptly. If storage of a solution is necessary, it should be kept at a low temperature and under an inert atmosphere.

Experimental Protocol for Stability Assessment via HPLC

A stability-indicating HPLC method is essential for monitoring the purity of this compound over time and under stress conditions.

-

Method Development:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point.

-

Detection: UV detection at 265 nm is appropriate for the Fmoc group.[14]

-

-

Stress Studies:

-

Prepare solutions of this compound in a relevant solvent system.

-

Expose the solutions to various stress conditions:

-

Acidic: 0.1 N HCl at room temperature.

-

Basic: 0.1 N NaOH at room temperature (expect rapid degradation).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 60°C.

-

Photolytic: Exposure to UV light.

-

-

-

Analysis:

-

Inject samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

The following diagram outlines the workflow for assessing the stability of this compound:

Caption: Workflow for stability assessment of this compound.

III. Conclusion and Best Practices

This compound is a valuable reagent for the synthesis of modified peptides and peptidomimetics. A comprehensive understanding of its solubility and stability is paramount for its effective use.

Key Recommendations:

-

Solvent Selection: Utilize high-purity polar aprotic solvents such as DMF or NMP for optimal solubility.

-

Solubility Enhancement: Employ sonication, gentle warming, or the use of co-solvents like DMSO to dissolve the compound when necessary.

-

Storage: Maintain the solid compound at 0-8°C under an inert atmosphere and protected from light.

-

Solution Handling: Prepare solutions fresh and use them promptly. Avoid exposure to basic conditions.

-

Quality Control: Regularly assess the purity of the starting material using a validated HPLC method, especially for long-term storage or before use in critical syntheses.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their peptide synthesis endeavors.

References

-

Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (URL: [Link])

- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (URL: not available)

-

Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. (URL: [Link])

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - ResearchGate. (URL: [Link])

-

Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (URL: [Link])

-

Thermal Cleavage of the Fmoc Protection Group - ResearchGate. (URL: [Link])

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed. (URL: [Link])

-

This compound | 165073-03-3 - J&K Scientific. (URL: [Link])

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Request PDF - ResearchGate. (URL: [Link])

-

High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. (URL: [Link])

-

How best can I remove Fmoc from a peptide to expose the N-terminal? - ResearchGate. (URL: [Link])

-

Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. | Semantic Scholar. (URL: [Link])

-

Fmoc-2-amino-5-methoxybenzoic acid - MySkinRecipes. (URL: [Link])

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

-

Fmoc cleavage in different solvents after 15 min at 120 °C - ResearchGate. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chimia.ch [chimia.ch]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a cornerstone of modern peptide chemistry, enabling the efficient and robust assembly of peptide chains for research, diagnostics, and therapeutic development.[1][][3] This guide provides a comprehensive technical overview of the core principles of Fmoc SPPS. We will delve into the mechanistic underpinnings of the key steps—deprotection, coupling, and cleavage—elucidating the chemical logic that governs each stage of the synthesis cycle. Furthermore, this document will equip researchers with detailed, field-proven protocols and troubleshooting insights to navigate the complexities of peptide synthesis and minimize common side reactions.

The Foundation of Fmoc SPPS: Orthogonality and the Solid Phase

The elegance and power of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) lie in two foundational principles: the use of a solid support and an orthogonal protection strategy.

The Solid-Phase Principle: The synthesis begins by anchoring the C-terminal amino acid to an insoluble polymer resin.[3] This innovative approach, pioneered by Bruce Merrifield, confines the growing peptide chain to a single reaction vessel, streamlining the entire process.[] Reagents and byproducts in the liquid phase are easily removed by simple filtration and washing, while the peptide remains securely attached to the solid support.[3] This methodology not only simplifies purification but also allows for the use of excess reagents to drive reactions to completion, significantly enhancing synthesis efficiency and enabling automation.[3]

The Principle of Orthogonal Protection: At the heart of the Fmoc strategy is the concept of orthogonality.[4][5] This refers to the use of multiple classes of protecting groups within the same molecule, where each class can be selectively removed under distinct chemical conditions without affecting the others.[4] In Fmoc SPPS, this is typically achieved through a two-tiered system:

-

Temporary Nα-Amino Protecting Group: The base-labile Fmoc group is used for the temporary protection of the α-amino group of the incoming amino acid.[4][6]

-

Permanent Side-Chain Protecting Groups: Acid-labile groups, often based on tert-butyl (tBu) or trityl (Trt), are employed for the "permanent" protection of reactive amino acid side chains throughout the synthesis.[5][7]

This orthogonal scheme ensures that the iterative deprotection of the Nα-amino group with a mild base does not prematurely cleave the side-chain protecting groups, which are only removed during the final, strongly acidic cleavage step.[5][8]

Resin Selection: The Starting Point of Synthesis

The choice of resin is a critical first step, as it dictates the C-terminal functionality of the final peptide.[3] The resin must be physically stable and inert to the reagents and solvents used throughout the synthesis. Prior to use, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites within the polymer matrix.[3][9]

| Resin Type | C-Terminal Functionality | Common Applications |

| Wang Resin | Carboxylic Acid | Synthesis of peptides with a free C-terminal carboxyl group.[9] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Offers mild cleavage conditions, preserving acid-sensitive side-chain modifications.[3] |

| Rink Amide Resin | Amide | Standard choice for the synthesis of peptide amides.[3][9] |

The Core Synthesis Cycle: A Step-by-Step Mechanistic Look

The synthesis of a peptide via Fmoc SPPS is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. This cycle consists of three primary steps: Fmoc deprotection, amino acid coupling, and washing.

Figure 1: A diagram illustrating the cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Step 1: Fmoc Deprotection

The removal of the temporary Fmoc protecting group is the crucial first step in each cycle, exposing the N-terminal amine for the subsequent coupling reaction.[8] This is typically achieved by treating the resin-bound peptide with a 20% solution of a secondary amine base, most commonly piperidine, in DMF.[3][8]

The deprotection mechanism is a base-catalyzed β-elimination reaction.[3]

-

A base, such as piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[5][10]

-

This leads to a β-elimination, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, releasing the free amine of the peptide.[5][8]

-

The highly reactive DBF electrophile is then scavenged by an excess of the amine base to form a stable adduct, preventing it from reacting with the newly liberated peptide amine.[5][8][10]

Figure 2: Mechanism of Fmoc deprotection by piperidine.

The progress of the deprotection can be monitored in real-time by UV-Vis spectroscopy, as the released fulvene-piperidine adduct has a strong UV absorbance.[8][11] This allows for automated synthesizers to ensure the reaction goes to completion before proceeding to the next step.[5]

Step 2: Amino Acid Coupling

Following deprotection and thorough washing to remove the deprotection reagents, the next Fmoc-protected amino acid is introduced to form a new peptide bond. The formation of this amide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain.[3]

A wide variety of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[12]

| Coupling Reagent Class | Examples | Mechanism of Action | Key Considerations |

| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] | Often used with additives like HOBt or Oxyma to suppress racemization.[13][14] The urea byproduct from DCC is insoluble, making DIC preferable for SPPS.[13] |

| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester (e.g., OBt or OAt ester) that readily reacts with the amine. | Generally offer high coupling efficiency and low racemization. Solutions have moderate stability. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Similar to phosphonium salts, they generate active esters.[12] | Highly efficient and widely used.[12] Solutions in DMF are very stable, making them suitable for automated synthesis. Can cause guanidinylation of the free amine if used in excess. |

The choice of coupling reagent can be critical, especially for "difficult couplings" involving sterically hindered amino acids (e.g., Valine) or sequences prone to aggregation.[12][15] In such cases, more potent activators like HATU or HCTU are often employed.

Monitoring the Coupling Reaction

Ensuring the completeness of the coupling reaction at each step is paramount to obtaining a high-purity final product. Incomplete coupling leads to the formation of deletion sequences, which can be difficult to separate from the target peptide. The most common method for monitoring coupling completion is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin.[15]

-

Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[15]

-

Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.[15]

If an incomplete coupling is detected, a "double coupling" is typically performed, where the coupling step is repeated with fresh reagents before proceeding.[15] If this fails, the unreacted amines are "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptides.[15]

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the permanent side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[8][16]

The cleavage cocktail usually contains a mixture of scavengers to quench the reactive cationic species generated during the deprotection of side chains, thereby preventing unwanted side reactions such as the alkylation of sensitive residues like Tryptophan, Methionine, or Cysteine.[17]

| Scavenger | Target Residue(s) / Protecting Group | Purpose |

| Water | Trp(Boc) | Hydrolyzes t-butyl cations. |

| Triisopropylsilane (TIS) | Trp, Arg(Pbf) | Reduces carbocations and protects against sulfonation. |

| 1,2-Ethanedithiol (EDT) | Cys(Trt) | Scavenges trityl cations and prevents reattachment. |

| Thioanisole | Met | Prevents S-alkylation. |

A common cleavage cocktail, often referred to as "Reagent K," consists of TFA/water/phenol/thioanisole/EDT. After cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, washed, and dried. The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Challenges and Side Reactions in Fmoc SPPS

While Fmoc SPPS is a robust methodology, several side reactions can occur, impacting the yield and purity of the final peptide. Understanding these potential pitfalls is crucial for troubleshooting and optimizing synthesis protocols.

-

Aspartimide Formation: This is one of the most significant side reactions, occurring when sequences containing Aspartic acid are exposed to the basic conditions of Fmoc deprotection.[18] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic aspartimide intermediate. This intermediate can then be opened by piperidine to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective epimers.[19] Adding HOBt to the deprotection solution or using specialized side-chain protecting groups for Asp can mitigate this issue.[20]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, where the N-terminal amine of the second residue can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[19][20] Sequences containing Proline or Glycine in the first two positions are particularly susceptible.[19] Using 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk.[19]

-

Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps, particularly for residues like Cysteine and Histidine.[21] Careful selection of coupling reagents and additives (e.g., HOBt, Oxyma) is essential to minimize racemization.[13][14]

-

Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can cause the peptide to aggregate on the resin, leading to poor solvation and incomplete reactions.[11][18][22] This is a major challenge in the synthesis of long or hydrophobic peptides. Strategies to overcome aggregation include using chaotropic salts, elevated temperatures, or specialized solvents.[19]

Standard Experimental Protocol: Manual Fmoc SPPS Cycle

This protocol outlines a standard manual procedure for a single Fmoc SPPS cycle.

Materials:

-

Fmoc-protected amino acid

-

SPPS Resin (e.g., Rink Amide, pre-loaded)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling Reagent (e.g., HCTU)

-

Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[23]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the fulvene adduct.[23]

-

Wash with DCM (2-3 times) and then again with DMF (2-3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[9]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

-

Monitoring (Optional but Recommended):

-

Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free amines.

-

If the test is positive, repeat the coupling step (double coupling).

-

The cycle is then repeated with the next amino acid in the sequence.

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in the life sciences. Its foundation on the principles of solid-phase synthesis and orthogonal protection provides a robust framework for the efficient construction of complex peptides. A thorough understanding of the underlying chemical mechanisms, careful selection of reagents and protocols, and awareness of potential side reactions are paramount for success. This guide has provided a detailed exploration of these core aspects, aiming to equip researchers and developers with the knowledge to confidently and effectively apply Fmoc chemistry in their synthetic endeavors.

References

- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communic

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem.

- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - MPG.PuRe.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.

- Fmoc Amino Acids for SPPS - AltaBioscience.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Fmoc Solid Phase Peptide Synthesis Protocol.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.

- Why Fmoc-Protected Amino Acids Domin

- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides - Indian Academy of Sciences.

- Methods and protocols of modern solid phase peptide synthesis.

- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH - Benchchem.

- Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.

- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS - Benchchem.

- Coupling Reagents for Solid Phase Peptide Synthesis Archives - AAPPTEC.

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

- Coupling Reagents - Aapptec Peptides.

- Side reactions in the SPPS of Cys-containing peptides - PubMed.

- Protecting Groups in Peptide Synthesis | Biosynth.

- Peptide Coupling Reagents, More than a Letter Soup.

- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- Focus on FMOC chemistry - LGC Standards.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

- A Technical Guide to Fmoc Solid-Phase Peptide Synthesis - Benchchem.

- Fmoc Solid Phase Peptide Synthesis - ChemPep.

- Peptide Coupling Reagents Guide - Sigma-Aldrich.

- Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic.

- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 17. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. chempep.com [chempep.com]

- 21. benchchem.com [benchchem.com]

- 22. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. chem.uci.edu [chem.uci.edu]

- 24. peptide.com [peptide.com]

The Methoxy Group in Fmoc-Amino Acid Derivatives: A Technical Guide to Enhancing Peptide Synthesis

Abstract: The strategic incorporation of methoxy groups onto protecting groups or backbone structures of Fmoc-amino acid derivatives represents a significant advancement in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth analysis of the role of the methoxy group, focusing on its ability to mitigate aggregation, enhance solubility, and improve coupling efficiencies, particularly in "difficult" peptide sequences. We will explore the underlying chemical mechanisms, provide field-proven protocols, and offer data-driven insights for researchers, scientists, and drug development professionals to effectively leverage these powerful tools in their synthetic workflows.

The Challenge of Modern Peptide Synthesis: Aggregation

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide production.[][2][3] The methodology relies on the sequential addition of amino acids to a growing chain anchored on a solid support.[2][4] A critical step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminus, typically with a mild base like piperidine, to allow for the next coupling reaction.[][5][6]

While elegant, this process is frequently hampered by a phenomenon known as on-resin aggregation. As the peptide chain elongates, particularly with hydrophobic or β-sheet-forming sequences, it can fold and form strong intermolecular hydrogen bonds with adjacent chains.[5][7] This aggregation shields the N-terminus, physically preventing incoming activated amino acids from reaching the reactive site and leading to:

-

Incomplete or failed couplings: Resulting in deletion sequences, which are notoriously difficult to separate from the target peptide.

-

Slow deprotection kinetics: The Fmoc group becomes less accessible to the base, prolonging reaction times and potentially leading to incomplete removal.[7]

-

Reduced solvation: The aggregated peptide-resin matrix swells poorly, further impeding reagent diffusion.[8]

These issues collectively decrease the overall yield and purity of the final crude peptide, complicating downstream purification efforts.[9]

The Methoxy Group: A Subtle Modification with Profound Impact

The introduction of methoxy (-OCH₃) groups, particularly in the form of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen, is a highly effective strategy to overcome aggregation.[10][11]

2.1 Mechanism of Action: Disrupting Interchain Hydrogen Bonding

The primary anti-aggregation mechanism of these methoxy-containing groups is steric hindrance. By attaching a bulky group to the backbone nitrogen, the formation of the highly organized β-sheet structures, which are stabilized by interchain hydrogen bonds, is effectively disrupted.[10][12] This keeps the peptide chains separated and well-solvated, ensuring the N-terminus remains accessible for subsequent coupling and deprotection steps.[13][14] It has been demonstrated that incorporating an Hmb group every six to seven residues is sufficient to disrupt aggregation effectively.[13]

Caption: Experimental workflow for coupling an Hmb-protected amino acid.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (containing the free N-terminal amine) in DMF for 30-60 minutes.

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-AA(Hmb)-OH (3-5 eq.) and TBTU (0.95 eq.) in DMF.

-

Add DIEA (2 eq.) to the mixture and allow it to pre-activate for 5-10 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with Dichloromethane (DCM), and a final 3x with DMF.

-

-

Monitoring (Optional but Recommended):

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling.

-

If the test is positive, a second coupling (recoupling) step may be necessary.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added residue.

-

Note: The O-Fmoc protection on some commercial N,O-bisFmoc-Hmb derivatives is also cleaved during this step. [13]7. Final Wash: Wash the resin again as in Step 4 to prepare for the next coupling cycle.

-

Conclusion